molecular formula C9H21N3S B14190641 N-[3-(Diethylamino)butyl]thiourea CAS No. 928122-16-1

N-[3-(Diethylamino)butyl]thiourea

Cat. No.: B14190641
CAS No.: 928122-16-1
M. Wt: 203.35 g/mol
InChI Key: CIVYNLOLBLVFJC-UHFFFAOYSA-N
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Description

N-[3-(Diethylamino)butyl]thiourea is an organic compound with the molecular formula C9H21N3S It is a derivative of thiourea, characterized by the presence of a diethylamino group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(Diethylamino)butyl]thiourea can be synthesized through several methods. One common approach involves the reaction of diethylamine with carbon disulfide to form diethylammonium dithiocarbamate, which is then treated with butylamine to yield the desired thiourea derivative . Another method involves the direct reaction of diethylamine with butyl isothiocyanate under controlled conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diethylamino)butyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism by which N-[3-(Diethylamino)butyl]thiourea exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s thiourea group is crucial for its activity, as it can form hydrogen bonds and interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(Diethylamino)butyl]thiourea include:

Uniqueness

This compound is unique due to its specific diethylamino and butyl substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

928122-16-1

Molecular Formula

C9H21N3S

Molecular Weight

203.35 g/mol

IUPAC Name

3-(diethylamino)butylthiourea

InChI

InChI=1S/C9H21N3S/c1-4-12(5-2)8(3)6-7-11-9(10)13/h8H,4-7H2,1-3H3,(H3,10,11,13)

InChI Key

CIVYNLOLBLVFJC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)CCNC(=S)N

Origin of Product

United States

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